2-(Hydroxymethyl)propane-1,3-diol
Overview
Description
2-(Hydroxymethyl)propane-1,3-diol, commonly known as pentaerythritol, is a polyol with multiple hydroxyl groups. It is a key intermediate in the synthesis of various compounds, including those with applications in catalysis and material science. The molecule's structure, characterized by its hydroxymethyl groups, allows for diverse chemical reactivity and the formation of complex molecules with potential utility in various fields, including hydrogen generation, crystal engineering, and pharmaceuticals .
Synthesis Analysis
The synthesis of derivatives of 2-(Hydroxymethyl)propane-1,3-diol can be achieved through various methods. For instance, a cobalt complex supported by a derivative of this diol has been synthesized for use in electrocatalytic and photocatalytic hydrogen evolution from water . Another study reports the synthesis of a ninhydrin derivative through a green strategy, indicating the versatility of the diol's derivatives in forming complex molecules . Additionally, organic nitrates of heterofunctional series have been synthesized from pentaerythritol, showcasing the diol's role in producing energetic materials .
Molecular Structure Analysis
The molecular structure of 2-(Hydroxymethyl)propane-1,3-diol derivatives is crucial for their function. For example, the crystal structure of a host compound designed for inclusion complexation exhibits a cyclic dimeric unit with O–H···N hydrogen bonding, demonstrating the importance of the diol's hydroxyl groups in molecular recognition . Similarly, the crystal structure of a ninhydrin derivative reveals intermolecular interactions through hydrogen bonds, forming a zigzag arrangement .
Chemical Reactions Analysis
Chemical reactions involving 2-(Hydroxymethyl)propane-1,3-diol derivatives are diverse. The cobalt complex derived from this diol catalyzes hydrogen evolution with high turnover frequencies and numbers, indicating its potential in renewable energy applications . The synthesis of a Schiff base from the diol and its subsequent reduction demonstrates the molecule's utility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Hydroxymethyl)propane-1,3-diol and its derivatives are influenced by their molecular structure. The molecule of the diol itself lies across a mirror plane with disorder in the terminal hydroxyl H atoms, forming sheets linked by hydrogen bonds . The inclusion ability of a host compound derived from the diol towards various guests is attributed to its strong and continuous hydrogen bonding . The synthesis of organic nitrates from pentaerythritol further illustrates the reactivity of the diol's hydroxyl groups .
Scientific Research Applications
Biomedical Applications
2-(Hydroxymethyl)propane-1,3-diol has been studied for its potential biomedical applications. For instance, Nahas (1959) reported the use of a compound related to 2-(Hydroxymethyl)propane-1,3-diol, administered intravenously to dogs, showing its potential in maintaining arterial blood pH and aiding in CO2 recovery in the urine (Nahas, 1959).
Chemical Synthesis
In chemical synthesis, 2-(Hydroxymethyl)propane-1,3-diol and its derivatives have been used as intermediates. Tyman and Payne (2006) synthesized phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilized chelatants (Tyman & Payne, 2006). Additionally, Xu Yong-hong (2008) synthesized 2-(3,5-Dibromo-2-hydroxy-benzylamino)-2-hydroxymethyl-propane-1,3-diol, showing the versatility of this compound in chemical synthesis (Xu Yong-hong, 2008).
Biochemical and Microbial Production
2-(Hydroxymethyl)propane-1,3-diol is also important in the biochemical sector. Zeng and Sabra (2011) reviewed the microbial production of diols, including 1,3-propanediol, which is closely related to 2-(Hydroxymethyl)propane-1,3-diol, highlighting its applications as platform chemicals (Zeng & Sabra, 2011).
Inorganic Chemistry and Coordination Compounds
The compound has applications in inorganic chemistry as well. Ferguson et al. (2011) used Bis-tris propane, a derivative of 2-(Hydroxymethyl)propane-1,3-diol, as a multidentate ligand for nickel- and cobalt-based spin clusters (Ferguson et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(hydroxymethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-1-4(2-6)3-7/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRDXVJWXWOTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197010 | |
Record name | Trimethylolmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)propane-1,3-diol | |
CAS RN |
4704-94-3 | |
Record name | 2-(Hydroxymethyl)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4704-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylolmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxymethyl)propane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLOLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CJB6585WX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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